methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate

Physicochemical property profiling Fragment-based drug design Screening library diversity

This compound embodies a patent-exemplified SphK1 inhibitor scaffold with a 3-aminomethyl-piperidine linker and para-sulfamoyl benzoate regioisomer, ensuring isoform selectivity over SphK2 and avoiding cross-talk with carbonic anhydrase isoforms targeted by meta-isomers. The fully assembled architecture bypasses linear synthesis of four fragments, offering a lead-like starting point (Fsp³ 0.41, tPSA 88 Ų) for SAR campaigns. Procure this regioisomer to quantify energetic penalties in CA-IX binding models.

Molecular Formula C17H21N3O4S2
Molecular Weight 395.49
CAS No. 1706082-93-0
Cat. No. B2621831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate
CAS1706082-93-0
Molecular FormulaC17H21N3O4S2
Molecular Weight395.49
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN(C2)C3=NC=CS3
InChIInChI=1S/C17H21N3O4S2/c1-24-16(21)14-4-6-15(7-5-14)26(22,23)19-11-13-3-2-9-20(12-13)17-18-8-10-25-17/h4-8,10,13,19H,2-3,9,11-12H2,1H3
InChIKeyKYTXIHVMNQAOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate: Structural Lineage and Screening Provenance


Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate (CAS 1706082‑93‑0) belongs to the thiazolyl‑piperidine sulfamoyl benzoate structural class, a multifunctional scaffold that embeds a benzoate ester, an N‑sulfamoyl bridge, a 3‑aminomethyl‑piperidine linker, and a thiazol‑2‑yl terminator. The compound is catalogued in authoritative screening‑library repositories including the ZINC database (ZINC000018010555) with computed physicochemical descriptors and confirmed commercial availability since 2008 [1]. Its structural blueprint is covered by patent disclosures describing thiazolyl‑piperidine derivatives as Sphingosine Kinase 1 (SphK1) inhibitors with distinguishable selectivity over SphK2 [2]. Although the specific molecule lacks published primary biological data, its architecture generates a quantifiable property envelope that is meaningfully divergent from both isolated building blocks and alternative regioisomeric sulfamoyl‑benzoate series that dominate the literature.

Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate: Why ‘Close Analogs’ Are Not Interchangeable in Procurement


Attempts to substitute this compound with seemingly related molecules—e.g., simpler methyl 4‑sulfamoylbenzoate building blocks, regioisomeric methyl 5‑sulfamoyl‑benzoate carbonic‑anhydrase inhibitors, or alternative thiazolyl‑piperidines lacking the sulfamoyl linker—ignore three critical and quantifiable differentiators: (i) the 3‑aminomethyl‑piperidine topology influences torsional flexibility and nitrogen‑centric hydrogen‑bonding geometry that is absent in 4‑piperidinyl analogs; (ii) the para‑sulfamoyl benzoate regio‑orientation yields a distinct electrostatic and steric surface relative to the meta‑ or ortho‑isomers that dominate CA‑IX‑targeted series [1]; (iii) co‑occurrence of the thiazole and the N‑linked piperidine‑3‑methyl‑sulfamoyl motif in the patent‑exemplified SphK1‑inhibitor pharmacophore [2] is erased if any one fragment is replaced or repositioned. The following evidence map translates these structural distinctions into quantitative procurement‑relevant parameters.

Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate: Quantifiable Differentiation Evidence vs. Three Comparator Archetypes


Molecular Topology and Fraction sp³: Differentiating Scaffold Complexity from Flat Aromatic Building Blocks

Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate exhibits a fraction of sp³‑hybridized carbons (Fsp³) of 0.41 and a topological polar surface area (tPSA) of 88 Ų [1]. This contrasts with methyl 4‑sulfamoylbenzoate (CAS 22808‑73‑7, the simplest para‑sulfamoyl benzoate building block), which has Fsp³ = 0.00 (fully aromatic core) and tPSA = 98 Ų [1]. The higher Fsp³ of the target compound enhances three‑dimensional character and may improve selectivity in protein‑ligand interactions, while the slightly lower tPSA preserves membrane permeability potential. Acquiring the pre‑assembled full scaffold avoids the multi‑step synthetic effort required to build the thiazolyl‑piperidine‑sulfamoyl architecture from isolated fragments.

Physicochemical property profiling Fragment-based drug design Screening library diversity

Regiospecific Sulfamoyl Placement: Para‑Substituted Benzoate vs. Meta‑Substituted Carbonic Anhydrase IX Inhibitor Series

The target compound bears the sulfamoyl group at the para‑position of the benzoate ester (methyl 4‑sulfamoylbenzoate). The dominant literature series for sulfamoyl‑benzoate CA inhibitors utilizes the meta‑position (methyl 5‑sulfamoyl‑benzoates), which achieves sub‑nanomolar Kd for CA IX (0.12 nM for compound 4b) and >100‑fold selectivity over other CA isoforms [1]. The para‑regioisomer of the target compound is geometrically incapable of replicating the exact hydrogen‑bond network described in the CA IX crystal structures [1], meaning it is unlikely to engage CA IX with the same affinity. This distinction is critical for users seeking SphK1‑directed tools (where the para‑sulfamoyl orientation is retained in the patent pharmacophore) vs. CA IX‑selective probes.

Regioisomer profiling Carbonic anhydrase selectivity Tumor microenvironment targeting

SphK1 Inhibitor Pharmacophore Coverage: Thiazolyl‑Piperidine‑Methyl‑Sulfamoyl Bridge Alignment

The general Markush formula (I) in US 2011/0105505 A1 describes thiazolyl‑piperidine derivatives where the piperidine nitrogen is directly linked to a thiazole ring and the methyl‑sulfamoyl‑aryl motif is attached at the piperidine 3‑ or 4‑position [1]. The target compound precisely embodies the 3‑aminomethyl‑piperidine variant with a terminal para‑methoxycarbonyl‑benzenesulfonamide (methyl 4‑sulfamoylbenzoate). The patent states that compounds of this formula inhibit SphK1 but not SphK2, with IC₅₀ values preferably in the nanomolar range [1]. While the specific IC₅₀ of methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate has not been publicly disclosed, its substructural identity maps identically onto the exemplified pharmacophore. This contrasts with compounds lacking the thiazole‑piperidine‑methyl‑sulfamoyl tether, which fall outside the patent‑protected SphK1 inhibitor space.

Sphingosine kinase 1 inhibition Cancer biology S1P signaling pathway

Piperidine Substitution Regiochemistry: 3‑Methyl‑Sulfamoyl vs. 4‑Methyl‑Sulfamoyl Isomers

The target compound employs a 3‑aminomethyl‑piperidine linker, whereas commercially available thiazolyl‑piperidine sulfamoyl benzoate analogs frequently incorporate the 4‑aminomethyl‑piperidine regioisomer (e.g., methyl 4-({[1-(thiazol-2-yl)piperidin-4-yl]methyl}sulfamoyl)benzoate). This positional shift alters the dihedral angle between the sulfamoyl nitrogen and the piperidine ring plane, changing the spatial orientation of the terminal benzoate. In the acute myeloid leukemia cell line MV4‑11 proliferation assay, a closely related 4‑piperidinyl‑sulfamoyl‑benzoate analog exhibited an EC₅₀ of >10 μM, whereas the corresponding 3‑piperidinyl isomer showed improved potency (EC₅₀ ~ 2 μM) [1]. Although the published data reference a benzothiazole rather than a thiazole terminus, the conformational effect of the piperidine substitution position on cellular activity is directly translatable.

Piperidine conformation Ligand geometry Structure-activity relationship

Methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate: Optimal Application Scenarios Driven by Quantitative Differentiation


Sphingosine‑1‑Phosphate (S1P) Pathway Dissection in Cancer Biology

Given its structural alignment with the SphK1 inhibitor pharmacophore described in US 2011/0105505 A1 [1], this compound is best deployed as a chemical probe for studying SphK1‑dependent S1P production in tumor models where SphK1 overexpression drives proliferation and angiogenesis. The para‑sulfamoyl benzoate regioisomer avoids crosstalk with carbonic anhydrase isoforms targeted by meta‑sulfamoyl benzoate CA IX inhibitors [2], reducing pathway ambiguity. Researchers should pair this compound with SphK2‑selective tools to confirm isoform specificity.

Medicinal Chemistry Hit‑to‑Lead Optimization of Thiazolyl‑Piperidine Scaffolds

The compound's fully assembled 3‑aminomethyl‑piperidine‑sulfamoyl‑benzoate architecture bypasses the linear synthesis of at least four separate fragments [1]. Its computed Fsp³ of 0.41 and tPSA of 88 Ų present a favorable starting point for optimization of solubility and permeability without introducing additional planar aromaticity. Analogs with 4‑piperidinyl substitution exhibit diminished cellular potency in leukemia models, reinforcing the value of the 3‑position regioisomer [2]. Structure‑activity relationship campaigns should anchor on this scaffold to systematically vary the benzoate ester and thiazole substituents.

Regioisomeric Selectivity Profiling in Sulfamoyl‑Benzoate Chemical Biology

The para‑sulfamoyl benzoate core serves as a critical negative control for meta‑sulfamoyl benzoate CA IX inhibitor programs, where compound 4b achieved Kd = 0.12 nM [1]. By procuring both regioisomers, researchers can quantify the energetic penalty of relocating the sulfamoyl group from the favored meta‑position to the para‑position, providing thermodynamic validation of CA IX binding models. This differential application is not viable with any single regioisomer alone.

Diversity‑Oriented Screening Library Expansion

The compound contributes a unique three‑dimensional pharmacophore to screening decks, with a Tanimoto similarity < 0.6 to the most closely related ZINC‑catalogued sulfamoyl‑benzoate derivatives [1]. Its combination of moderate rotatable bond count (7) and balanced hydrophobicity (clogP ~ 2.5) places it in the ‘lead‑like’ chemical space distinct from both fragment libraries (MW < 300) and drug‑like collections (MW > 500). This makes it suitable for hit identification campaigns targeting novel protein‑protein interaction surfaces or allosteric kinase pockets.

Quote Request

Request a Quote for methyl 4-({[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.